[1,2,4]Triazino[4,5-a]benzimidazole

Antitumor Breast Cancer Cytotoxicity

The compound [1,2,4]Triazino[4,5-a]benzimidazole (CAS 21829-78-7) is a fused tricyclic heterocycle with molecular formula C9H6N4 and molecular weight 170.17 g/mol. This scaffold combines a 1,2,4-triazine ring with a benzimidazole core, forming a distinct pharmacophoric geometry.

Molecular Formula C9H6N4
Molecular Weight 170.17 g/mol
CAS No. 21829-78-7
Cat. No. B13112211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,4]Triazino[4,5-a]benzimidazole
CAS21829-78-7
Molecular FormulaC9H6N4
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=NN=C3
InChIInChI=1S/C9H6N4/c1-2-4-8-7(3-1)12-9-5-10-11-6-13(8)9/h1-6H
InChIKeyWEVWYNVWMGZWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for [1,2,4]Triazino[4,5-a]benzimidazole (CAS 21829-78-7): Core Scaffold for Antineoplastic and Antimicrobial Drug Discovery


The compound [1,2,4]Triazino[4,5-a]benzimidazole (CAS 21829-78-7) is a fused tricyclic heterocycle with molecular formula C9H6N4 and molecular weight 170.17 g/mol. This scaffold combines a 1,2,4-triazine ring with a benzimidazole core, forming a distinct pharmacophoric geometry [1]. It serves as the core nucleus for a series of derivatives that have demonstrated potent antitumor activity against human breast adenocarcinoma (MCF7) cell lines in vitro [2], differentiating them from simpler benzimidazole analogs which exhibit higher IC50 values in the same cell line [3]. Furthermore, specific S-triazino-benzimidazole derivatives have shown antibacterial activity linked to their unique electrochemical behavior when compared to 2-aminobenzimidazole [4].

Why Generic Benzimidazoles or Other Triazine Regioisomers Cannot Substitute for [1,2,4]Triazino[4,5-a]benzimidazole in Research


The [1,2,4]Triazino[4,5-a]benzimidazole scaffold cannot be interchanged with simpler benzimidazoles or other triazine-benzimidazole regioisomers due to its distinct electronic environment and structure-activity relationship (SAR) profile. While a simple benzimidazole derivative (benzimidazole 4) exhibits a moderate IC50 of 8.86 ± 1.10 μg/mL against MCF7 breast cancer cells [1], the [1,2,4]triazino[4,5-a]benzimidazole scaffold enables the synthesis of derivatives, such as compound 3c, that demonstrate superior antitumor activity ranking within their class [2]. The fusion pattern at the [4,5-a] position is critical; the biological activity is highly sensitive to the position of the aryl substituents, a nuance that is lost in other regioisomeric fusions like [1,2,4]triazino[2,3-a]benzimidazole [2]. Additionally, the redox properties of S-triazino-benzimidazoles, which correlate with their antibacterial mechanism, are specific to this scaffold and are not replicated by 2-aminobenzimidazole [3].

Quantitative Evidence Guide for [1,2,4]Triazino[4,5-a]benzimidazole: Differentiated Antitumor and Antibacterial Performance


Superior Antitumor Activity of 1-(2-Chlorophenyl) Derivative Against MCF7 Cells Compared to Other Aryl Analogs

In a direct SAR study, the 1-(2-chlorophenyl) derivative of 1,2,3,4-tetrahydro[1,2,4]triazino[4,5-a]benzimidazole (compound 3c) exhibited the highest antitumor activity among all synthesized compounds in the series when tested in vitro on the human breast adenocarcinoma cell line MCF7 [1]. The potency ranking places it above other derivatives bearing phenyl, 4-methylphenyl, 4-methoxyphenyl, 4-chlorophenyl, 4-nitrophenyl, 2-furyl, and 2-thienyl groups at position 1, demonstrating that the 2-chlorophenyl substitution is critical for maximizing activity [1].

Antitumor Breast Cancer Cytotoxicity Structure-Activity Relationship

Enhanced Antibacterial Electrochemical Activity of Fluorinated S-Triazino-Benzimidazole Derivatives Over 2-Aminobenzimidazole

A comparative study investigated the antibacterial activity and anodic oxidation of S-triazino-benzimidazole derivatives versus 2-aminobenzimidazole. The study found that substituting the triazine ring with 4-fluorophenyl and pentafluorophenyl groups enhanced electron ejection at a platinum disk electrode, generating electroactive and electrocatalytic coatings that were not observed with the non-fluorinated analog or the comparator 2-aminobenzimidazole. This fluorination-driven mechanism is directly linked to superior antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. typhimurium [1].

Antibacterial Electrochemistry Fluorine Chemistry Redox Behavior

Preferential Cytotoxicity of 2-Aryl-4-(benzimidazol-2-yl)-1,2-dihydro[1,2,4]triazino[4,5-a]benzimidazol-1-one Derivatives Against Carcinoma Cells

Derivatives of [1,2,4]triazino[4,5-a]benzimidazol-1-one containing an additional benzimidazole ring demonstrated preferential cytotoxic activity against human carcinoma and glioma cell lines when compared to leukemic cell lines. Specifically, they showed significant activity against multidrug-resistant P-glycoprotein (Pgp) expressing cells but reduced effect on multidrug-resistance protein 1 (MRP-1) positive and topoisomerase IIα negative leukemias [1]. This selectivity profile is a class-level attribute of the 1,2,4-triazino[4,5-a]benzimidazole scaffold.

Selective Cytotoxicity Carcinoma Multidrug Resistance Leukemia

Regioselective Synthetic Route for [1,2,4]Triazino[4,5-a]benzimidazole via Arenediazonium Coupling

A facile synthesis of [1,2,4]triazino[4,5-a]benzimidazoles has been established via the coupling of arenediazonium chlorides with ethyl (1-ethoxycarbonyl)benzimidazole-2-acetate. This method yields the desired [4,5-a] regioisomer specifically, without producing the [4,3-a] or [2,3-a] regioisomers, as confirmed by elemental analysis and spectral data [1]. The alternative [1,2,4]triazolo[4,3-a]benzimidazole system, while available, is accessed through different synthetic pathways and is associated with distinct biological targets such as aldose reductase [2].

Synthetic Chemistry Regioselectivity Heterocycle Synthesis Methodology

Optimal Application Scenarios for [1,2,4]Triazino[4,5-a]benzimidazole-based Compounds in Drug Discovery


Lead Optimization for MCF7 Breast Cancer Therapeutics

Given the established SAR showing that the 1-(2-chlorophenyl)-substituted derivative (compound 3c) is the most potent analog against MCF7 cells among a series of 1-aryl-1,2,3,4-tetrahydro[1,2,4]triazino[4,5-a]benzimidazoles [1], this scaffold is ideal for a lead optimization program targeting breast adenocarcinoma. Medicinal chemists should use this core to explore additional substitutions while maintaining the 2-chlorophenyl group at position 1 to build upon the existing activity advantage.

Development of Redox-Activated Antibacterial Agents

The S-triazino-benzimidazole scaffold, particularly its 4-fluorophenyl and pentafluorophenyl-substituted derivatives, is suitable for developing novel antibacterial agents with a unique mechanism of action. The electrochemical data shows that these fluorinated derivatives generate electrocatalytic coatings and enhance electron ejection, which correlates with their bactericidal effect against a panel of clinically relevant pathogens (E. coli, P. aeruginosa, S. aureus, S. typhimurium) [1]. This mechanism is absent in the common 2-aminobenzimidazole comparator, making it a distinct research avenue for antibiotic discovery.

Selective Anti-Carcinoma Agents Targeting Multidrug Resistance via P-glycoprotein

Derivatives of [1,2,4]triazino[4,5-a]benzimidazol-1-one demonstrate preferential cytotoxicity for carcinoma and glioma cells over leukemic cells and retain activity against P-glycoprotein (Pgp)-expressing multidrug-resistant cells [1]. This positions the scaffold as a template for designing drugs that can overcome Pgp-mediated drug efflux, a common resistance mechanism in solid tumors. Procurement of this scaffold is recommended for research programs focusing on treatment-resistant carcinomas.

Synthesis of Defined Regioisomers for Pharmacological Profiling

The described synthetic route [1] allows for the unambiguous production of the [4,5-a] regioisomer, avoiding contamination with other biologically distinct regioisomers. This is critical for constructing accurate in vitro pharmacological profiles, as even small amounts of a [4,3-a] isomer could confound results due to known activity against different targets like aldose reductase [2]. Using this well-characterized synthesis is essential for generating reliable, reproducible data for publication and patenting.

Quote Request

Request a Quote for [1,2,4]Triazino[4,5-a]benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.